molecular formula C9H11NO2 B11924947 2-Ethyl-4-methyl-1-nitrobenzene

2-Ethyl-4-methyl-1-nitrobenzene

Cat. No.: B11924947
M. Wt: 165.19 g/mol
InChI Key: HRGHYPZQJLQUKX-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1-nitrobenzene is a substituted nitrobenzene derivative with a molecular formula of C₉H₁₁NO₂. Its structure consists of a benzene ring substituted with a nitro group (-NO₂) at position 1, an ethyl group (-CH₂CH₃) at position 2, and a methyl group (-CH₃) at position 4. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents, which influence reactivity in electrophilic aromatic substitution and reduction reactions.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-ethyl-4-methyl-1-nitrobenzene

InChI

InChI=1S/C9H11NO2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h4-6H,3H2,1-2H3

InChI Key

HRGHYPZQJLQUKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methyl-1-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2-ethyl-4-methylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C . The reaction is typically carried out in the liquid phase, and the nitro group is introduced at the para position relative to the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (–NO₂) is highly susceptible to reduction, forming intermediates critical in organic synthesis and biological systems.

Key Conditions and Outcomes:

Reaction TypeReagents/ConditionsProductYield/Notes
Catalytic HydrogenationH₂, Pd/C, ethanol, 25°C2-Ethyl-4-methyl-anilineHigh selectivity; minimal by-products
Acidic ReductionFe, HCl, reflux2-Ethyl-4-methyl-anilineTraditional method; requires neutralization
  • Mechanism : The nitro group is reduced to an amine (–NH₂) via intermediates such as nitroso (–NO) and hydroxylamine (–NHOH) .

  • Biological Relevance : Reduced intermediates (e.g., hydroxylamine derivatives) generate oxidative stress in cellular systems, disrupting redox balance.

Electrophilic Substitution Reactions

The electron-withdrawing nitro group directs incoming electrophiles to meta positions relative to itself, while ethyl and methyl groups influence regioselectivity.

Observed Reactions:

Reaction TypeElectrophileConditionsMajor ProductNotes
SulfonationSO₃, H₂SO₄50–60°C2-Ethyl-4-methyl-5-nitrobenzenesulfonic acidLimited reactivity due to deactivation by –NO₂
HalogenationCl₂, FeCl₃40°C2-Ethyl-4-methyl-5-nitrochlorobenzeneLow yield; competing side reactions
  • Steric Effects : The ethyl group at position 2 hinders substitution at adjacent positions, favoring meta substitution .

Nucleophilic Aromatic Substitution (NAS)

NAS is uncommon for nitrobenzenes unless strong electron-withdrawing groups are present. Limited data exists for this compound, but theoretical pathways include:

Potential Reactions:

NucleophileConditionsProduct
Hydroxide (OH⁻)High temp, Cu catalyst2-Ethyl-4-methyl-1-hydroxybenzene
Amines (NH₃)Photocatalysis2-Ethyl-4-methyl-1-aminobenzene
  • Challenges : The nitro group’s moderate deactivation necessitates harsh conditions or catalytic assistance.

Biological Redox Interactions

In biochemical systems, enzymatic reduction of the nitro group generates reactive oxygen species (ROS) and electrophilic intermediates:

Pathways:

  • Nitro → Nitroso : Catalyzed by nitroreductases, producing cytotoxic radicals.

  • Nitro → Hydroxylamine : Forms DNA-adducts, disrupting replication.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition:

  • Primary Products : Ethylbenzene derivatives, NOₓ gases .

  • Mechanism : Cleavage of the C–NO₂ bond followed by radical recombination .

Unresolved Questions and Research Gaps

  • Limited data on photochemical reactions and cross-coupling applications .

  • Detailed kinetic studies for NAS pathways are absent in literature.

Scientific Research Applications

Pharmaceuticals

Synthesis of Bioactive Compounds
2-Ethyl-4-methyl-1-nitrobenzene serves as a precursor in synthesizing various biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in developing new drugs targeting specific biological pathways. For instance, research has indicated that modifications of this compound can lead to novel anti-inflammatory agents that demonstrate significant efficacy compared to existing medications .

Case Study: Drug Development
In a study investigating the pharmacological properties of nitroaromatic compounds, derivatives of this compound were synthesized and tested for their ability to inhibit specific enzymes associated with cancer progression. The results showed promising anti-cancer activity, warranting further exploration into these derivatives as potential therapeutic agents .

Dyes and Pigments

Colorant Production
The unique structure of this compound allows it to be utilized in producing dyes and pigments. Its aromatic nature contributes to the stability and vibrancy of the colorants derived from it. The compound can undergo various reactions, such as sulfonation and halogenation, leading to the synthesis of complex dye structures with enhanced properties.

Chemical Synthesis

Intermediate in Organic Reactions
In organic chemistry, this compound acts as an important intermediate for synthesizing other organic compounds. It can participate in electrophilic aromatic substitution reactions, leading to various functionalized derivatives that are crucial for further chemical transformations.

Table: Reactions Involving this compound

Reaction TypeProduct
Reduction2-Ethyl-4-methyl-1-aminobenzene
Halogenation2-Ethyl-4-methyl-1-nitro-3-chlorobenzene
SulfonationThis compound-3-sulfonic acid
Nitration2-Ethyl-4-methyl-1,3-dinitrobenzene

Biological Studies

Toxicological Research
Research into the toxicological effects of nitroaromatic compounds has highlighted the significance of this compound. Studies have shown that exposure to nitro compounds can lead to various health effects, prompting investigations into their safety profiles in industrial applications .

Environmental Impact Studies
Due to its potential environmental persistence, studies have been conducted on the biodegradability and ecological effects of this compound. Understanding its behavior in different environments is crucial for assessing risks associated with its use in industrial settings .

Mechanism of Action

The mechanism of action of 2-ethyl-4-methyl-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activity. The pathways involved may include oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

2-Chloro-1-ethyl-4-nitrobenzene

  • Molecular Formula: C₈H₈ClNO₂ (vs. C₉H₁₁NO₂ for 2-ethyl-4-methyl-1-nitrobenzene) .
  • Substituent Effects: The chloro group (-Cl) at position 2 is electron-withdrawing, enhancing the nitro group’s meta-directing influence.
  • Molecular Weight : 185.607 g/mol (chloro analog) vs. ~165.19 g/mol (ethyl-methyl analog, calculated).
  • Applications : Chlorinated nitrobenzenes are intermediates in pesticide synthesis , while methyl/ethyl-substituted variants may serve as precursors in fine chemical synthesis.

Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

  • Relevance : This triazole derivative (synthesized from 1-azido-4-nitrobenzene and ethyl acetoacetate) highlights the utility of nitro-substituted aromatics in click chemistry .
  • Functional Groups : The nitro group facilitates electron-deficient aromatic systems, enabling cycloaddition reactions.

Comparative Data Table

Property This compound 2-Chloro-1-ethyl-4-nitrobenzene
Molecular Formula C₉H₁₁NO₂ C₈H₈ClNO₂
Molecular Weight (g/mol) ~165.19 (calculated) 185.607
Substituents -NO₂ (1), -CH₂CH₃ (2), -CH₃ (4) -NO₂ (1), -CH₂CH₃ (2), -Cl (4)
Electron Effects Mixed (donor: -CH₃; acceptor: -NO₂) Strongly electron-withdrawing (-Cl, -NO₂)
Applications Hypothesized: Fine chemicals Pesticide intermediates

Research Findings and Reactivity Trends

Substituent Influence on Reactivity :

  • The chloro group in 2-chloro-1-ethyl-4-nitrobenzene increases electrophilic substitution rates at meta positions relative to the nitro group .
  • The methyl group in this compound may sterically hinder reactions at adjacent positions while moderately activating the ring.

Biological Activity

2-Ethyl-4-methyl-1-nitrobenzene is an aromatic compound with significant industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, toxicological data, and potential therapeutic uses.

This compound, also known as 2-ethyl-4-methyl nitrobenzene, is characterized by the following chemical structure:

  • Molecular Formula: C10_{10}H13_{13}N1_{1}O2_{2}
  • Molecular Weight: 179.22 g/mol
  • CAS Number: 2219-16-5

Pharmacological Properties

Research has shown that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies indicate that nitroaromatic compounds can possess antibacterial properties. For instance, a study demonstrated that derivatives of nitrobenzene showed significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that certain nitro-substituted benzene derivatives exhibit selective cytotoxicity towards tumor cells while sparing normal cells, which could be beneficial in cancer therapy .
  • Anti-inflammatory Effects : Nitro compounds have been studied for their anti-inflammatory properties. In animal models, the administration of nitro-substituted compounds has resulted in reduced inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

Toxicological Data

The toxicological profile of this compound is critical for understanding its safety:

  • Acute Toxicity : Animal studies have shown that exposure to high doses can lead to adverse effects, including respiratory distress and neurological symptoms. The LD50 (lethal dose for 50% of the population) varies depending on the route of administration (oral vs. inhalation) .
  • Chronic Exposure Risks : Long-term exposure has been linked to potential carcinogenic effects, necessitating further investigation into its safety for occupational exposure and environmental impact .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various nitroaromatic compounds included this compound. The results indicated a significant zone of inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests its potential application in developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines (HeLa and MCF7). The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutic agents, indicating its potential as a candidate for further drug development .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition against S. aureus
CytotoxicIC50 against HeLa cells
Anti-inflammatoryReduction in edema in animal models
Acute ToxicityLD50 values indicating moderate toxicity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethyl-4-methyl-1-nitrobenzene with high purity?

  • Methodological Answer : Optimize synthesis via nitration of 2-ethyl-4-methylbenzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Monitor reaction progress using TLC or HPLC to prevent over-nitration. Purify via column chromatography with silica gel and a hexane/ethyl acetate gradient. Validate purity using GC-MS or ¹H NMR, ensuring the absence of isomers like 3-nitro derivatives .

Q. How can crystallography resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Grow crystals via slow evaporation from ethanol. Validate the structure using R-factor convergence (<5%) and residual electron density maps. Compare bond lengths/angles with DFT-calculated values to confirm steric effects from the ethyl and methyl groups .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use fume hoods and closed systems to avoid inhalation/contact. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store in amber glass bottles at 4°C, away from reducing agents. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodological Answer : High-resolution LC-MS (ESI+ mode) with a C18 column and acetonitrile/water mobile phase. For non-volatile impurities, use ICP-OES to detect metal catalysts. Cross-validate with ¹³C NMR to identify structural anomalies, such as incomplete nitro group formation .

Advanced Research Questions

Q. How to address contradictions in reported reactivity data for the nitro group in this compound?

  • Methodological Answer : Perform kinetic studies under varying conditions (pH, temperature, solvent polarity). Use multivariate analysis to isolate confounding factors (e.g., steric hindrance from ethyl/methyl groups). Compare results with computational models (DFT) to reconcile discrepancies between experimental and theoretical activation energies .

Q. What computational strategies predict viable synthetic routes for derivatives of this compound?

  • Methodological Answer : Employ retrosynthetic algorithms (e.g., Pistachio, Reaxys) with "template relevance" scoring. Prioritize routes with minimal steps and high atom economy. Validate feasibility using transition-state calculations (Gaussian 16) and experimental validation of key intermediates, such as nitroso or amine derivatives .

Q. How can isomerization during storage affect experimental reproducibility, and how is this mitigated?

  • Methodological Answer : Monitor stability via accelerated aging tests (40°C/75% RH for 6 weeks). Use ¹H NMR to detect isomerization (e.g., nitro group migration). Stabilize with radical inhibitors (e.g., BHT) and store under nitrogen. Document batch-specific degradation profiles to adjust experimental timelines .

Q. What statistical approaches resolve data variability in catalytic reduction studies of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize catalyst loading, H₂ pressure, and solvent selection. Use ANOVA to identify significant factors. Cross-check with in situ IR spectroscopy to correlate reaction rates with intermediate formation. Replicate outliers to distinguish systematic vs. random errors .

Key Notes

  • Advanced Methods : Emphasis on contradiction analysis, computational modeling, and reproducibility.
  • Safety & Compliance : Protocols align with OSHA/NIOSH standards for nitroaromatic compounds .

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